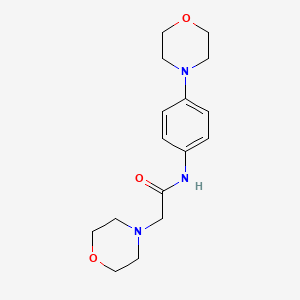![molecular formula C26H20ClFN4O3 B2403849 N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216585-53-3](/img/structure/B2403849.png)
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3 and its molecular weight is 490.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Hepatitis B Inhibition
A study by Ivashchenko et al. (2019) synthesized a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and evaluated its application as a hepatitis B inhibitor. The compound demonstrated nanomolar inhibitory activity against Hepatitis B virus in vitro.
2. Antiallergic Properties
Research by Menciu et al. (1999) developed N-(pyridin-4-yl)-(indol-3-yl)acetamides, which bear structural similarities to the compound . They found that these compounds had significant antiallergic properties, with one of the amides being substantially more potent than known antiallergic drugs.
3. Lipase and α-Glucosidase Inhibition
In a study by Bekircan et al. (2015), derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and tested for their lipase and α-glucosidase inhibition activities. The study found significant inhibitory activities in some of the synthesized compounds.
4. Antibacterial and Antifungal Activities
Research conducted by Debnath and Ganguly (2015) involved the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. These compounds showed promising antibacterial and antifungal activities against various pathogenic microorganisms.
5. Potential in Dye-Sensitized Solar Cells
A study by Mary et al. (2020) investigated the photochemical and thermochemical modeling of bioactive benzothiazolinone acetamide analogs. These compounds were found to show good light harvesting efficiency and free energy of electron injection, suggesting potential use in dye-sensitized solar cells.
6. Antimicrobial Activity
Krátký, Vinšová, and Stolaříková (2017) in their research on rhodanine-3-acetic acid derivatives Krátký, Vinšová, and Stolaříková (2017) found N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide to show high activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications.
7. Analgesic Properties
Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides and evaluated them for analgesic activity Fouchard et al. (2001). Some of these compounds exhibited promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen.
8. Antioxidant Activity
Gopi and Dhanaraju (2020) investigated N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives for their antioxidant activity Gopi and Dhanaraju (2020). The compounds showed considerable activity, with some demonstrating remarkable activity at low concentrations.
9. Potential in Molecular Imaging of Glioma
Cheung et al. (2014) synthesized a novel translocator protein (TSPO) ligand, which showed promise as a probe for molecular imaging of glioma Cheung et al. (2014). This research suggests potential applications in cancer imaging.
10. QSAR Studies for Antibacterial Agents
Desai et al. (2008) conducted QSAR studies on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity Desai et al. (2008). The study provided insights into the structural and physicochemical parameters influencing antibacterial efficacy.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3/c1-35-20-8-5-16(6-9-20)13-31-15-29-24-21-12-18(28)7-10-22(21)32(25(24)26(31)34)14-23(33)30-19-4-2-3-17(27)11-19/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVLUWOBLZGTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

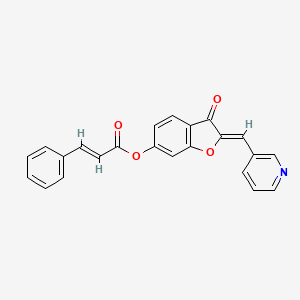

![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)
![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)
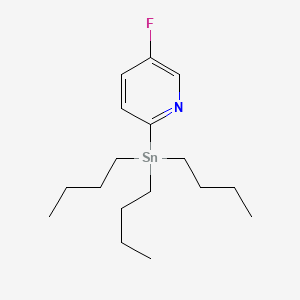
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)
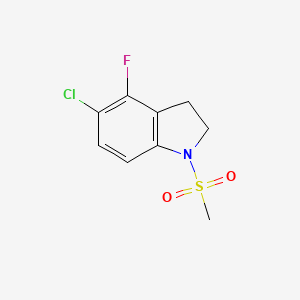
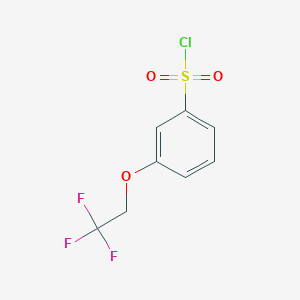
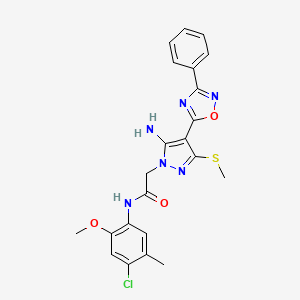
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2403782.png)

![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)
